molecular formula C11H9BrN2O B8565513 2-Bromo-5-(4-methoxyphenyl)pyrazine

2-Bromo-5-(4-methoxyphenyl)pyrazine

Cat. No.: B8565513
M. Wt: 265.11 g/mol
InChI Key: LXXPDFSGLYALGI-UHFFFAOYSA-N
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Description

2-Bromo-5-(4-methoxyphenyl)pyrazine is a heteroaromatic compound featuring a pyrazine core substituted with a bromine atom at position 2 and a 4-methoxyphenyl group at position 5. The pyrazine ring, a six-membered aromatic system with two nitrogen atoms at positions 1 and 4, confers significant electronic and steric properties to the molecule. Bromine enhances electrophilic reactivity, enabling cross-coupling reactions, while the 4-methoxyphenyl group contributes steric bulk and modulates electronic characteristics through electron-donating methoxy substituents.

Its structural versatility allows for functionalization at the bromine site, enabling the development of inhibitors, ligands, and optoelectronic materials .

Properties

Molecular Formula

C11H9BrN2O

Molecular Weight

265.11 g/mol

IUPAC Name

2-bromo-5-(4-methoxyphenyl)pyrazine

InChI

InChI=1S/C11H9BrN2O/c1-15-9-4-2-8(3-5-9)10-6-14-11(12)7-13-10/h2-7H,1H3

InChI Key

LXXPDFSGLYALGI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(C=N2)Br

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations

  • 2-Bromo-5-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)pyrazine (21a): This compound () replaces the 4-methoxyphenyl group with a pyrazolyl ring bearing fluorophenoxy and isopropoxy substituents. The pyrazolyl group introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity and altering steric hindrance compared to the planar 4-methoxyphenyl group.
  • 6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrazine (): Incorporates an imidazo-fused pyrazine ring, increasing aromatic conjugation and rigidity. The 4-chlorophenyl group provides stronger electron-withdrawing effects than methoxy, influencing reactivity in Suzuki-Miyaura couplings.
  • Pyrazine-containing acene-type molecular ribbons (): These extended structures feature multiple pyrazine units fused linearly, creating n-type semiconductors with tunable LUMO levels (-3.24 to -3.78 eV). In contrast, 2-bromo-5-(4-methoxyphenyl)pyrazine is a smaller molecule with a single pyrazine ring, limiting delocalization but offering synthetic flexibility.

Coordination Complexes

  • [(2-Bromo-5-(1H-pyrazol-1-yl)pyrazine)Re(CO)₃Br] (): This rhenium(I) complex uses a pyrazine-pyrazole ligand. The bromine atom facilitates coordination to Re, while the pyrazole group introduces additional π-conjugation. Compared to this compound, the pyrazole substituent enhances MLCT (metal-to-ligand charge transfer) transitions, enabling applications in photophysics and proton sensing .

Physicochemical Properties

Compound Key Properties Reference
This compound - Bromine enables electrophilic substitution
- Methoxy group enhances solubility in polar solvents
Inferred
6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrazine - Imidazo fusion lowers LUMO (-3.2 eV)
- Chlorophenyl increases thermal stability
Acene-type pyrazine ribbons (5 units) - LUMO: -3.78 eV
- Aggregation-prone in solution
Re(I) complex () - MLCT emission at 640 nm
- Proton-sensitive 3MLCT state

Data Tables

Table 1: Structural and Electronic Comparison

Compound Substituents Molecular Weight (g/mol) LUMO (eV) Key Application
This compound Br, 4-MeOPh 279.12 N/A Pharmaceutical precursor
21a () Br, pyrazolyl-difluorophenoxy 410.15 N/A DHODH inhibition
Acene-type ribbon (5 pyrazines) Linear fused pyrazines ~800 (estimated) -3.78 n-Type semiconductor
Re(I) complex () Br, pyrazole, Re(CO)₃Br 658.34 -3.24* Photophysical sensor

*Estimated from reduction potentials.

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